2-Bromo-4-n-butyliodobenzene

Description

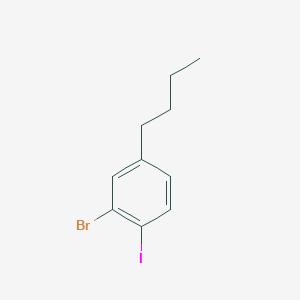

2-Bromo-4-n-butyliodobenzene (C₁₀H₁₂BrI) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 2, iodine at position 4, and an n-butyl group at position 3. This compound exhibits unique electronic and steric properties due to the combination of electron-withdrawing halogens (Br, I) and the electron-donating n-butyl group. Such structural characteristics make it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula |

C10H12BrI |

|---|---|

Molecular Weight |

339.01 g/mol |

IUPAC Name |

2-bromo-4-butyl-1-iodobenzene |

InChI |

InChI=1S/C10H12BrI/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3 |

InChI Key |

XVOPXMUOYMXGEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-n-butyliodobenzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and iodine in the presence of a catalyst such as iron(III) bromide or iron(III) chloride. The n-butyl group can be introduced via a Friedel-Crafts alkylation reaction using n-butyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-n-butyliodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.

Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-4-n-butyliodobenzene is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It is also used in the study of halogenated benzene derivatives and their reactivity .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Bromo-4-n-butyliodobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 2-Bromo-4-n-butyliodobenzene and analogous halogenated benzene derivatives:

Electronic and Steric Effects

- Halogen Influence : Bromine and iodine are both electron-withdrawing groups, but iodine’s larger atomic size enhances polarizability and leaving-group ability in substitution reactions. For example, iodine in this compound is more reactive toward nucleophilic aromatic substitution compared to bromine .

- Alkyl Group Impact: The n-butyl group at position 4 increases lipophilicity and steric bulk compared to shorter-chain analogs like 4-Bromo-2-ethyl-1-iodobenzene. This enhances solubility in non-polar solvents and may influence pharmacokinetic profiles in drug design .

Pharmaceutical Relevance

Compounds like this compound serve as precursors in synthesizing bioactive molecules. For instance, halogenated aromatics are key intermediates in purine nucleoside analogs with antiviral or anticancer activity . The n-butyl group may enhance membrane permeability in drug candidates.

Biological Activity

2-Bromo-4-n-butyliodobenzene is an organobromine compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and pharmacology. Its unique structure, characterized by the presence of both bromine and iodine substituents on a benzene ring, suggests potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 309.01 g/mol. The compound is typically a yellow liquid at room temperature and exhibits moderate solubility in organic solvents.

Biological Activity Overview

Research indicates that halogenated compounds like this compound can exhibit a range of biological activities, including antimicrobial, anticancer, and neuroactive properties. The presence of halogens often enhances the lipophilicity of organic molecules, which can influence their interaction with biological membranes and receptors.

Antimicrobial Activity

Halogenated compounds have been widely studied for their antimicrobial properties. A study evaluating various brominated compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of these compounds.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

Case Studies

- Neuroactivity Study : A study focused on the neuroactive properties of brominated phenolic compounds found that they could modulate neurotransmitter release in neuronal cultures. This suggests that this compound may influence neuronal excitability and synaptic transmission.

- In Vivo Toxicity Assessment : A toxicity assessment conducted on related brominated compounds indicated that while some derivatives exhibited low toxicity at therapeutic doses, others showed adverse effects at higher concentrations. This highlights the importance of dose optimization when considering the therapeutic use of such compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into lipid bilayers, potentially disrupting membrane integrity.

- Enzyme Inhibition : Halogenated compounds can act as enzyme inhibitors by modifying active sites or altering enzyme conformation.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways, impacting various physiological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.